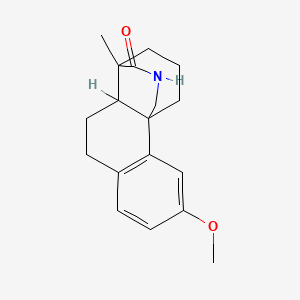
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- is a complex organic compound with a unique structure that includes a fused ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoquinoline derivatives and quinazolinone derivatives, such as:
- 3-Phenylquinazoline-2,4(1H,3H)-dithione
- 3-Phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
Uniqueness
What sets 3H-4,10b-Propanobenz(h)isoquinolin-3-one, 1,2,4,4a,5,6-hexahydro-9-methoxy-4-methyl- apart is its unique fused ring system and specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
59057-10-2 |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
4-methoxy-11-methyl-13-azatetracyclo[9.3.3.01,10.02,7]heptadeca-2(7),3,5-trien-12-one |
InChI |
InChI=1S/C18H23NO2/c1-17-8-3-9-18(11-19-16(17)20)14-10-13(21-2)6-4-12(14)5-7-15(17)18/h4,6,10,15H,3,5,7-9,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
DDCLVTIOFPHMOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC3(C1CCC4=C3C=C(C=C4)OC)CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


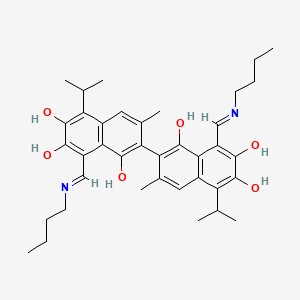




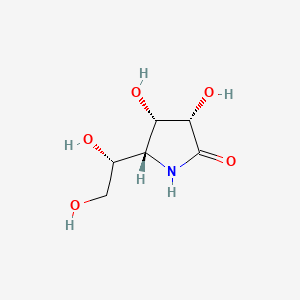


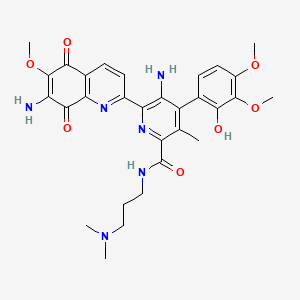
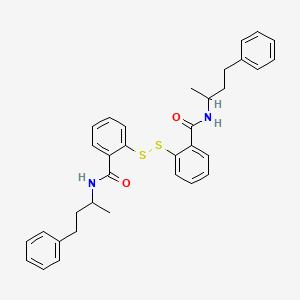
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)

![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
